Cabotegravir contains a central pyrido[1,2-d]pyrazine core, decorated with various substituents, including the characteristic N-(2,4-difluorophenyl)methyl group. [] The specific stereochemistry of the molecule, denoted as (3S,11aR), is crucial for its biological activity.
Cabotegravir undergoes metabolism primarily via glucuronidation, a common detoxification pathway in the liver. [] The main metabolite identified in humans, mice, rats, and monkeys is the glucuronic acid conjugate (M1). [] In vitro studies indicate that this conjugation is mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A9. []
Following oral administration in humans, Cabotegravir exhibits a mean apparent terminal half-life of 39 hours. [] Radiolabeled studies show that approximately 85% of the administered dose is recovered, with 26.8% excreted in the urine. [] The primary form of Cabotegravir found in plasma is the parent drug, while the glucuronide metabolite (M1) dominates in urine. [] Biliary excretion also plays a role, with both the parent drug and M1 detected in bile. []
Cabotegravir exerts its anti-HIV activity by inhibiting the viral enzyme integrase. [] This enzyme is crucial for the integration of viral DNA into the host cell genome, a vital step in the HIV replication cycle. By blocking this integration process, Cabotegravir prevents the virus from replicating and spreading.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2